
N-Trimethylsilyl-N-butyl-N',N'-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is a chemical compound with the molecular formula C12H28N2OSi It is a urea derivative that features a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to synthesize N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves the reaction of N,N-diethylformamide with N-tert-butyl-N-methylsilylamine. This reaction typically requires an inert atmosphere and the presence of a base catalyst . The reaction proceeds as follows:
N,N-diethylformamide+N-tert-butyl-N-methylsilylamine→N-Trimethylsilyl-N-butyl-N’,N’-diethylurea
Industrial Production Methods
Industrial production methods for N-Trimethylsilyl-N-butyl-N’,N’-diethylurea are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding urea derivative and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and acids.
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Major products include the corresponding urea derivative and trimethylsilanol.
Aplicaciones Científicas De Investigación
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the urea moiety.
N-Trimethylsilyl-N-methyl-N’,N’-diethylurea: Similar but with a methyl group instead of a butyl group.
Uniqueness
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is unique due to its combination of a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
Propiedades
Número CAS |
18388-99-3 |
|---|---|
Fórmula molecular |
C12H28N2OSi |
Peso molecular |
244.45 g/mol |
Nombre IUPAC |
1-butyl-3,3-diethyl-1-trimethylsilylurea |
InChI |
InChI=1S/C12H28N2OSi/c1-7-10-11-14(16(4,5)6)12(15)13(8-2)9-3/h7-11H2,1-6H3 |
Clave InChI |
UJPXKMUARILIQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C(=O)N(CC)CC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
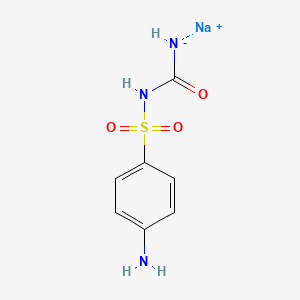
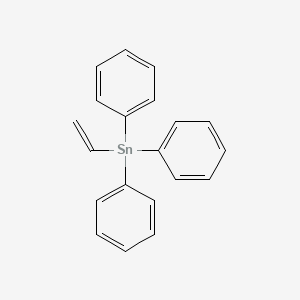
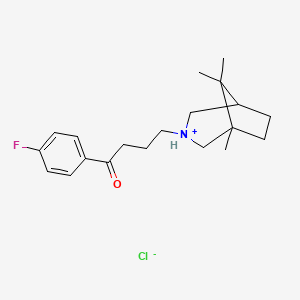

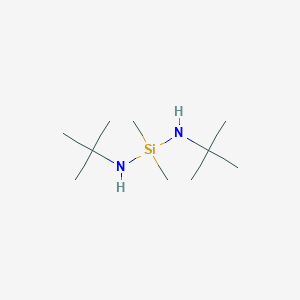
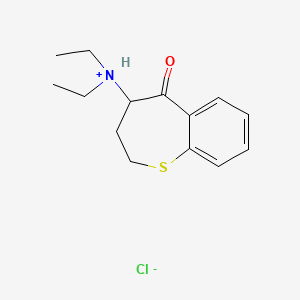
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
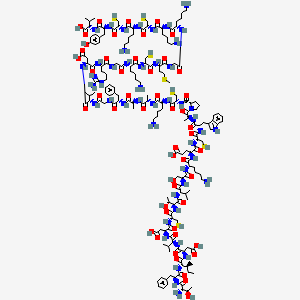
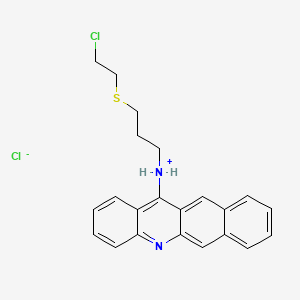
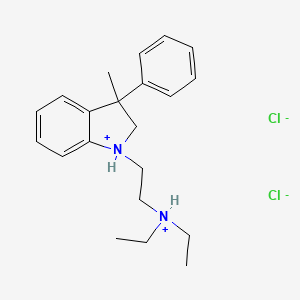
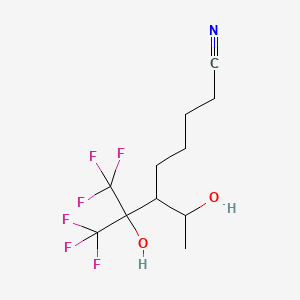
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)
